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Introduction
Ubisemiquinone (CoQH•) is a free radical intermediate in the redox cycling of coenzyme Q

(CoQ), a critical electron carrier in the mitochondrial electron transport chain (ETC). As a

transient species, ubisemiquinone plays a pivotal role in the Q-cycle at Complex III and is also

implicated as a significant source of mitochondrial reactive oxygen species (ROS). The steady-

state concentration and redox poise of the coenzyme Q pool, including ubisemiquinone, are

key indicators of mitochondrial function and oxidative stress.[1][2] Aberrant ubisemiquinone
levels can signify mitochondrial dysfunction, a hallmark of numerous pathologies and a focal

point for drug development.

These application notes provide detailed protocols for the quantification of ubisemiquinone in

isolated mitochondria using two primary methodologies: High-Performance Liquid

Chromatography (HPLC) for assessing the overall coenzyme Q redox state and Electron

Paramagnetic Resonance (EPR) spectroscopy for the direct detection of the ubisemiquinone
radical.
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The following table summarizes representative quantitative data for the coenzyme Q pool in

isolated mitochondria from various sources and under different experimental conditions. This

allows for a comparative analysis of the redox status.

Mitocho
ndrial
Source

Experim
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on

Method

Oxidize
d CoQ
(pmol/m
g
protein)

Reduce
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protein)
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CoQ
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quinone
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Referen
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Murine
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HPLC-

UV
150 ± 20 350 ± 30 500 ± 50

Not
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[3]
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HPLC-
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[3]
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[4]
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d
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EPR

Not
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Not
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ed

Not

Determin

ed

< 1 µM [1]

Experimental Protocols
Protocol 1: Isolation of Mitochondria from Murine
Tissues
This protocol describes the isolation of mitochondria from murine tissues by differential

centrifugation, a prerequisite for the subsequent quantification of ubisemiquinone.[5][6]
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Mitochondria Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1

mM EGTA, pH 7.4

Bovine Serum Albumin (BSA), fatty acid-free

Dounce homogenizer

Refrigerated centrifuge

Procedure:

Excise fresh tissue (e.g., heart, liver, or brain) and place it in ice-cold MIB.

Mince the tissue thoroughly with scissors on a pre-chilled glass plate.

Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of MIB

containing 0.5% (w/v) BSA.

Homogenize the tissue with 10-15 strokes of a loose-fitting pestle, followed by 10-15 strokes

of a tight-fitting pestle.

Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at

4°C to pellet nuclei and cell debris.

Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet

the mitochondria.

Discard the supernatant and gently resuspend the mitochondrial pellet in MIB without BSA.

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C to wash the mitochondria.

Resuspend the final mitochondrial pellet in a minimal volume of MIB.

Determine the protein concentration using a standard method such as the Bradford or BCA

assay.
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Protocol 2: Quantification of Coenzyme Q Redox State
by HPLC
This protocol outlines the extraction and analysis of the oxidized (ubiquinone) and reduced

(ubiquinol) forms of coenzyme Q from isolated mitochondria.[3][7][8] The relative amounts of

these species provide an indirect measure of the conditions under which ubisemiquinone is

formed.

Materials:

Isolated mitochondria

Hexane

Methanol

Butylated hydroxytoluene (BHT)

HPLC system with a C18 reverse-phase column and UV or electrochemical detector

Procedure:

To a pellet of isolated mitochondria (approximately 1 mg of protein), add 200 µL of ice-cold

methanol containing 50 µM BHT to precipitate proteins.

Add 400 µL of hexane and vortex vigorously for 2 minutes to extract the coenzyme Q.

Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a

stream of nitrogen.

Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol/ethanol,

1:1, v/v).

Inject the sample onto the HPLC system.
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Separate ubiquinone and ubiquinol using a C18 column with an isocratic mobile phase (e.g.,

methanol/ethanol/2-propanol mixture with a supporting electrolyte like sodium perchlorate for

electrochemical detection).

Detect ubiquinone and ubiquinol by UV absorbance at 275 nm or by electrochemical

detection.

Quantify the peaks by comparing their areas to a standard curve of known concentrations of

ubiquinone and ubiquinol.

Protocol 3: Direct Detection of Ubisemiquinone by EPR
Spectroscopy
EPR spectroscopy is the only technique that can directly detect and quantify paramagnetic

species like the ubisemiquinone radical.[1][9]

Materials:

Isolated mitochondria

EPR spectrometer with cryostat

EPR tubes

Substrates (e.g., succinate, NADH) and inhibitors (e.g., antimycin A, myxothiazol) of the

respiratory chain

Procedure:

Suspend the isolated mitochondria (5-10 mg/mL protein) in a respiration buffer (e.g., MIB).

To stabilize the ubisemiquinone radical for detection, add substrates and inhibitors to the

mitochondrial suspension. For example, to detect the ubisemiquinone at the Qo site of

Complex III, add succinate (to reduce the Q pool) and antimycin A (to block the Qi site).

Transfer the mitochondrial suspension to an EPR tube and flash-freeze in liquid nitrogen to

trap the radical species.
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Record the EPR spectrum at cryogenic temperatures (e.g., 77 K or lower) to increase signal

intensity and prevent spin relaxation.

Typical EPR spectrometer settings for ubisemiquinone detection are:

Microwave frequency: ~9.5 GHz (X-band)

Microwave power: Non-saturating levels (e.g., 1-10 mW, to be determined empirically)

Modulation frequency: 100 kHz

Modulation amplitude: ~1-5 G

Time constant: ~0.1-0.3 s

Sweep width: ~100 G centered around g ≈ 2.00

The ubisemiquinone radical will appear as a characteristic signal at g ≈ 2.004.

Quantify the signal by double integration of the EPR spectrum and comparison with a

standard of a known spin concentration (e.g., a stable nitroxide radical like TEMPO).
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Caption: The Q-Cycle in Complex III illustrating the formation of ubisemiquinone at the Qo

and Qi sites.
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Caption: Workflow for the quantification of ubisemiquinone in isolated mitochondria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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